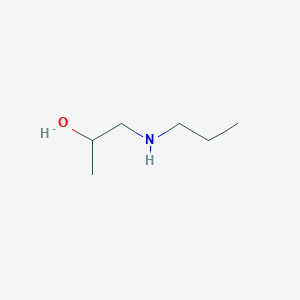

1-(Propylamino)propan-2-ol

説明

1-(Propylamino)propan-2-ol belongs to a class of compounds extensively researched for their pharmaceutical and biochemical applications, particularly as beta-adrenergic blocking agents.

Synthesis Analysis

- The synthesis of derivatives of 1-(propylamino)propan-2-ol, such as 1-(aryloxy)-3-(arylthioalkylamino)propan-2-ols, has been documented, highlighting the exploration of their beta-adrenoreceptor blocking properties (Tucker & Coope, 1978).

Molecular Structure Analysis

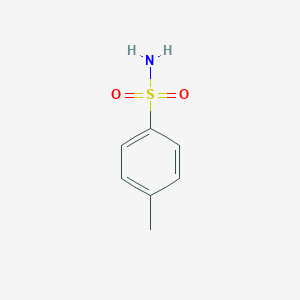

- Detailed structure-activity relationships of these compounds, including the impact of various groups like sulfur, sulfoxide, and sulfone on their pharmacological potency and selectivity, are part of the research focus (Large & Smith, 1982).

Chemical Reactions and Properties

- Studies have examined the reactions of 1-(propylamino)propan-2-ol derivatives in various contexts, such as their use in antifungal agents and the significance of interactions like pi-pi stacking and hydrogen bonding in their activity (Giraud et al., 2009).

Physical Properties Analysis

- Investigations into the physical properties of these compounds often relate to their synthesis methods and the resulting pharmacological activities, though specific studies focusing solely on physical properties were not found in the current research.

Chemical Properties Analysis

- The chemical properties, particularly regarding the synthesis and biological activity of these compounds, have been explored. Research includes the study of different derivatives for their potential adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

科学的研究の応用

Cardioselective Beta-Blockers : Heterocyclic substituted 1-(aryloxy)-3-[(amido)alkyl]amino] propan-2-ols have been identified as more potent beta-blockers than propranolol, showing cardioselectivity in anesthetized cats (Large & Smith, 1982).

Cancer Therapy : Substituted 3-(N-alkyl-N-phenylamino)propane-2-ols have potential as Src kinase inhibitors and anticancer agents against breast carcinoma cells (Sharma et al., 2010).

Inhibitory Activity against ICAM-1 : (S)-(+)-3-arylamino-1-chloropropan-2-ols exhibit high inhibitory activity against ICAM-1 expression induced by tumor necrosis factor, with significant inhibition at specific concentrations (Gupta et al., 2011).

Adrenergic Blocking and Sympatholytic Activities : Certain 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols show moderate adrenergic blocking and sympatholytic activities (Aghekyan et al., 2017).

Antifungal Compounds : Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol show high antifungal activity against Candida spp. strains, highlighting their potential in antifungal treatments (Zambrano-Huerta et al., 2019).

Aurophilic Organic Ligands : Novel ligands based on 1,3-dibromo-propan-2-ol and 2-aminothiophenol can form coordination compounds with copper(II) salts and be chemosorbed onto gold electrode surfaces (Tishchenko et al., 2014).

Antifungal Activity against Candida albicans : New 1-[(pyridinyl- and piperidinylmethyl)amino] derivatives exhibit promising antifungal activity against Candida albicans (Giraud et al., 2009).

Catalysis in Chemical Synthesis : Hydrocarbonylation of prop-2-en-1-ol to butane-1,4-diol and 2-methylpropan-1-ol catalyzed by rhodium triethylphosphine complexes is an example of the chemical synthesis process using these compounds (Simpson et al., 1996).

特性

IUPAC Name |

1-(propylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-4-7-5-6(2)8/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGILRTUNWCFJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Propylamino)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

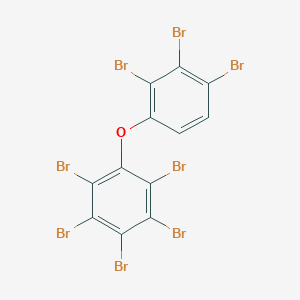

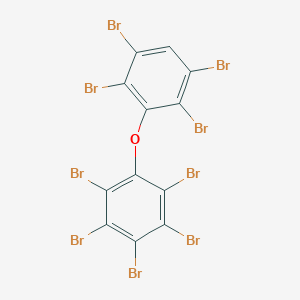

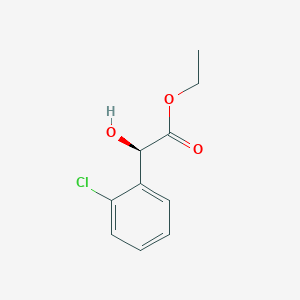

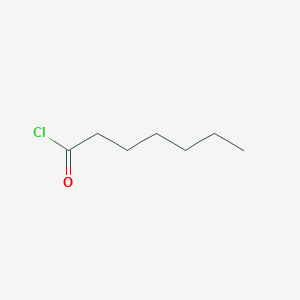

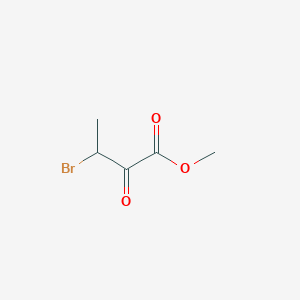

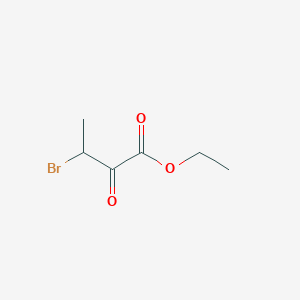

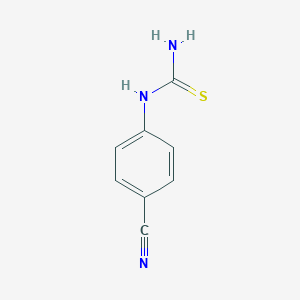

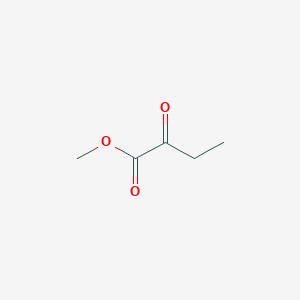

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)